Validated Positional Claim: Ortho-Chlorophenyl in Immunoregulating Pharmacophore vs. Unsubstituted and Meta/Para Analogs
The foundational patent for this pharmacophore explicitly and specifically names 'o-chlorophenyl' as a preferred substituent for the immunoregulating activity, differentiating it from the unsubstituted phenyl and other halogenated isomers. This provides legal and structural validation for the ortho substitution pattern [1]. While direct in vivo data for the target compound is not publicly available, this disclosure places it within a defined active subset that excludes generic analogs.
| Evidence Dimension | Structural/Pharmacophoric Validity for Immunoregulation |
|---|---|
| Target Compound Data | Explicitly included as a preferred embodiment (o-chlorophenyl) |
| Comparator Or Baseline | p-chlorophenyl; m-chlorophenyl; unsubstituted phenyl analogs |
| Quantified Difference | Qualitative; explicit inclusion as an active entity versus exclusion of non-ortho analogs in the active patent claims. |
| Conditions | Patent US4383996 disclosure based on immunoregulating activity. |
Why This Matters
For procurement aimed at immunology research, this patent disclosure provides a strong rationale for selecting the o-chlorophenyl isomer over other positional isomers which are not highlighted as preferred active ingredients.
- [1] US4383996A, Derivative of thiazolo[3,2-a]pyrimidine and a process for the preparation thereof and a drug containing it, 1983. View Source
